2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide
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Overview
Description
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide is a synthetic compound known for its complex molecular structure and diverse chemical properties. It has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine. The compound's unique arrangement of functional groups enables it to participate in a variety of chemical reactions, making it a valuable subject of study.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell growth arrest at the G0-G1 stage . The compound’s action on CDK2 also leads to the induction of apoptosis within cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 values in the range of 45–97 nM and 6–99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC 50 range of 48–90 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide involves multiple steps, including the formation of the pyrazolo[3,4-d]pyridazine core and the subsequent addition of functional groups. Common synthetic routes include cyclization reactions, condensation reactions, and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalyst choice, are crucial for optimizing yield and purity.
Industrial Production Methods: : Industrial-scale production typically relies on optimizing the synthetic route for cost-effectiveness and scalability. This often involves the use of robust catalysts, continuous flow reactors, and automated processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Can undergo nucleophilic or electrophilic substitution depending on the reaction conditions.
Common Reagents and Conditions: : The choice of reagents and conditions varies based on the desired reaction. For instance, oxidation reactions may require acidic or basic media, while reductions may necessitate anhydrous conditions.
Major Products: : The primary products from these reactions depend on the nature of the starting materials and reagents used. Oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has found use in several scientific research areas:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: : Explored for its potential therapeutic applications, such as drug development for treating various diseases.
Industry: : Utilized in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other pyrazolopyridazines, such as 2-(4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-yl)-N-phenylacetamide and 2-(7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide.
Uniqueness: : What sets 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide apart is its specific arrangement of functional groups, which impart unique chemical properties and reactivity profiles
There you have it—a full tour through the world of this compound! This molecule is a bit of a chemical celebrity. What part of it caught your interest?
Properties
IUPAC Name |
2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14-17-12-21-25(16-10-6-3-7-11-16)19(17)20(27)24(23-14)13-18(26)22-15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXYHKWFSKULLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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